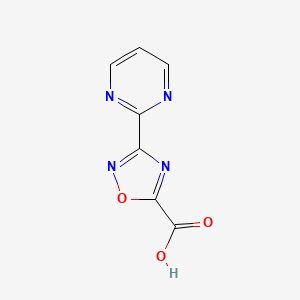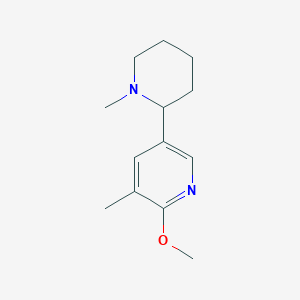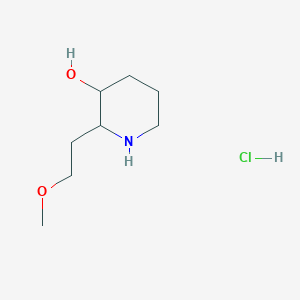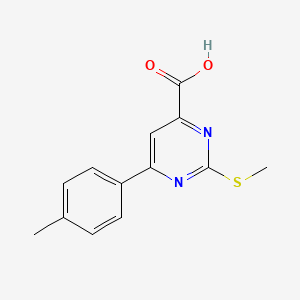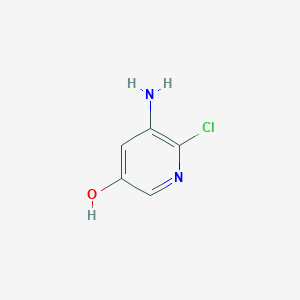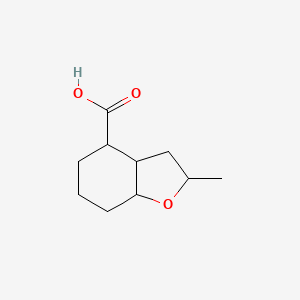
2-Methyloctahydrobenzofuran-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyloctahydrobenzofuran-4-carboxylic acid is a chemical compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloctahydrobenzofuran-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a direct thermal one-pot cyclization with propargyl bromide followed by a base-catalyzed hydrolysis has been reported for similar compounds . Additionally, the preparation of carboxylic acids from alcohols, esters, amides, and other precursors using oxidizing agents like potassium permanganate (KMnO4) in acidic, alkaline, or neutral mediums is also a viable method .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyloctahydrobenzofuran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of suitable leaving groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Acid catalysts like HCl or H2SO4 for esterification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2-Methyloctahydrobenzofuran-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzofuran derivatives.
Mechanism of Action
The mechanism of action of 2-Methyloctahydrobenzofuran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to exhibit their effects by interacting with enzymes and receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-methylbenzofuran-4-carboxylic acid: Similar in structure but with a hydroxyl group at the 6th position.
2,3-Dihydrobenzofuran-2-carboxylic acid: Another benzofuran derivative with different substituents.
Uniqueness
2-Methyloctahydrobenzofuran-4-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-6-5-8-7(10(11)12)3-2-4-9(8)13-6/h6-9H,2-5H2,1H3,(H,11,12) |
InChI Key |
MUYUFORFWDXHKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(CCCC2O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


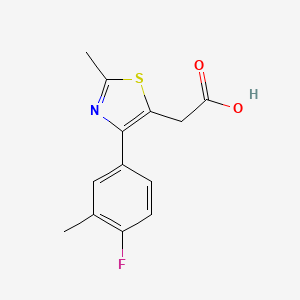
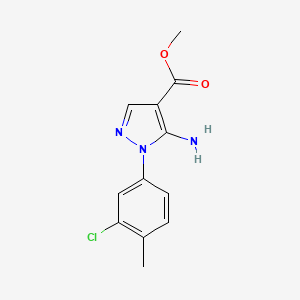
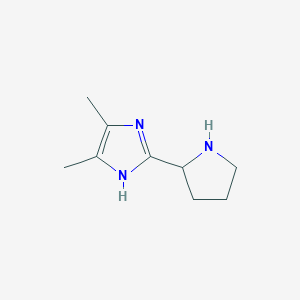

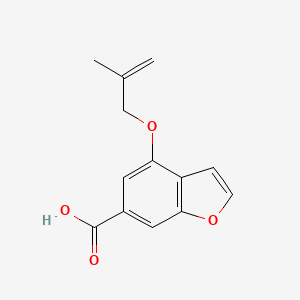
![2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11812788.png)
